Ortho-Substitution Defines the Cross-Coupling Handle: A Critical Comparator Analysis
The position of the bromine atom is the single most critical factor in determining the synthetic utility of this compound. The ortho-bromine of 2-(2-Bromobenzoyl)oxazole provides a unique, regioselective handle for palladium-catalyzed cross-coupling reactions [1]. In contrast, its para-bromo isomer, 2-(4-Bromobenzoyl)oxazole (CAS 698355-80-5), would couple at a different position, leading to a distinct series of derivatives and altering the 3D orientation of the substituent on the phenyl ring, which is a crucial parameter in drug design .
| Evidence Dimension | Position of Bromine Substituent (Synthetic Handle) |
|---|---|
| Target Compound Data | Ortho (2-position) on the phenyl ring |
| Comparator Or Baseline | 2-(4-Bromobenzoyl)oxazole (CAS 698355-80-5) |
| Quantified Difference | Para (4-position) on the phenyl ring |
| Conditions | Structural analysis of isomers |
Why This Matters
For procurement, this structural distinction is non-negotiable; ordering the para-analog will lead to the synthesis of a completely different and undesired chemical library, wasting significant R&D resources.
- [1] Liashuk, O. S., et al. (2022). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. Synthesis, 54(18), 4208-4224. View Source
